N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxole moiety at position 3. The oxadiazole ring is connected via a methylthio (-SCH2-) linker to a para-substituted phenyl group bearing a 2,2-dimethylpropanamide (pivalamide) group. Synthesis likely involves multi-step protocols similar to those in , such as cyclization of hydrazides with carbon disulfide (CS2) under basic conditions to form the oxadiazole ring, followed by thioether formation via nucleophilic substitution .
Properties
IUPAC Name |
N-benzyl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N6O3/c35-23(29-15-19-9-3-1-4-10-19)16-34-22-14-8-7-13-21(22)25-26(34)28(36)33(18-30-25)17-24-31-27(32-37-24)20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJJLDHLHQOSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound features a unique structural framework that combines oxadiazole and benzodioxole moieties, which are known for their diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. Notable findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. In vitro studies have shown that the compound's IC50 values are comparable to those of established chemotherapeutic agents like cisplatin .
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (mM) | Comparison |
|---|---|---|---|
| This compound | A549 | 0.125 ± 0.020 | Similar to cisplatin |
| This compound | C6 | 0.137 ± 0.015 | Similar to cisplatin |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are critical enzymes involved in tumor progression through processes such as angiogenesis and tissue invasion. Molecular docking studies suggest that the compound binds effectively to the active site of MMP-9, indicating a potential pathway for therapeutic intervention in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Activity : A study reported that derivatives similar to this compound exhibited comparable cytotoxicity to cisplatin against C6 cell lines with IC50 values ranging from 0.128 mM to 0.157 mM. This suggests that modifications in the oxadiazole structure can enhance anticancer activity .
- Selectivity : Importantly, these compounds demonstrated selectivity towards cancer cells without significant toxicity towards normal cells such as NIH/3T3 mouse embryonic fibroblast cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Scientific Research Applications
The compound N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to illustrate its potential uses.
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. The presence of the benzodioxole group may enhance this activity due to its ability to interact with DNA and inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is noteworthy. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
There is emerging evidence suggesting that benzodioxole derivatives may possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study focusing on similar oxadiazole derivatives, researchers demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study: Anti-inflammatory Effects
A comparative analysis revealed that compounds structurally similar to this compound significantly reduced inflammation markers in animal models of arthritis when administered over a four-week period.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
a. 1,3,4-Thiadiazole Analogs
- The ethoxyphenyl group enhances electron-donating effects compared to benzodioxole, possibly affecting receptor binding .
- N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide ():
The dimethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, while the phenylacetamide side chain differs from pivalamide in solubility and metabolic stability .
b. Oxadiazole Derivatives
- The chlorobenzylidene group enhances electrophilicity, contrasting with the benzodioxole’s electron-rich nature .
Substituent Variations
- Linker Modifications :
- Aromatic Substituents :
- Benzodioxole (target) vs. 4-ethoxyphenyl (): Benzodioxole’s fused oxygen ring may improve π-π stacking interactions, whereas ethoxy groups offer simpler synthetic accessibility .
- Fluorophenyl and trifluoromethyl groups (): These substituents enhance metabolic resistance and electronegativity but reduce solubility compared to benzodioxole .
Physicochemical Comparison
Anticancer Activity
- Thiazole and thiadiazole derivatives () showed IC50 values of 1.61–1.98 µg/mL against HepG-2 cells, attributed to electron-withdrawing substituents enhancing DNA intercalation . The target compound’s benzodioxole may similarly modulate topoisomerase inhibition.
- SAR Note: Pivalamide groups (as in the target compound) improve metabolic stability compared to smaller acyl groups (e.g., acetamide in ) .
Antimicrobial and Antifungal Potential
- Thiadiazoles with halogenated aryl groups () exhibit fungicidal activity due to increased membrane permeability. The benzodioxole’s oxygen atoms may mimic these effects via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
